molecular formula C12H13Cl2NO5 B8493769 (2,6-Dichloro-4-nitro-phenoxy)-acetic acid tert-butyl ester

(2,6-Dichloro-4-nitro-phenoxy)-acetic acid tert-butyl ester

Cat. No. B8493769
M. Wt: 322.14 g/mol
InChI Key: AVTUGLVQFAWYJJ-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

A soution of (4-nitro-2,6-dichloro-phenoxy)-acetic acid tert-butyl ester (1 g) in ethanol (17 mL) and water (8.6 mL) is treated with iron powder (0.861 g) and ammonium chloride (86 mg) and the mixture is heated to reflux for approximately 1 hour. The mixture is then filtered and concentrated under reduced pressure. The resulting oil is partitioned between water and ethyl acetate, and the organic phase is then washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide the desired compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
8.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.861 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[CH2:7][O:8][C:9]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-])=O)=[CH:11][C:10]=1[Cl:19])([CH3:4])([CH3:3])[CH3:2].[Cl-].[NH4+]>C(O)C.O.[Fe]>[C:1]([O:5][C:6](=[O:20])[CH2:7][O:8][C:9]1[C:14]([Cl:15])=[CH:13][C:12]([NH2:16])=[CH:11][C:10]=1[Cl:19])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl)=O
Name
Quantity
86 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8.6 mL
Type
solvent
Smiles
O
Name
Quantity
0.861 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil is partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic phase is then washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1Cl)N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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